molecular formula C18H22N4O B11151299 2-(4-methyl-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

2-(4-methyl-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B11151299
M. Wt: 310.4 g/mol
InChI Key: UYSBWZALKLNFSS-UHFFFAOYSA-N
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Description

2-(4-methyl-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide: is a complex organic compound with a unique structure. Let’s break it down:

    Indole: The core structure of this compound contains an indole ring, which is a fused five-membered ring system consisting of a benzene ring and a pyrrole ring. Indoles are commonly found in natural products, pharmaceuticals, and functional materials.

    Pyrazole: The compound also features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities.

    Acetamide: The acetamide group (CH₃CONH-) is attached to the indole nitrogen, providing a functional handle for further modifications.

Preparation Methods

Synthetic Routes::

    Cyclization of Amido-Nitriles:

Industrial Production Methods:: Unfortunately, specific industrial production methods for this compound are not widely documented. research into scalable synthetic routes is ongoing.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Substitution: Substituents on the indole and pyrazole rings can be modified through substitution reactions.

    Reduction: Reduction of functional groups (e.g., carbonyls) is possible.

Common Reagents and Conditions::

    Nickel Catalysts: Used in the cyclization of amido-nitriles.

    Hydrogenation Catalysts: For reduction reactions.

    Halogenating Agents: For substitution reactions.

Major Products:: The major products depend on the specific reaction conditions and substituents. Examples include mono- and disubstituted imidazoles.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate due to the indole and pyrazole moieties.

    Biological Studies: Explore its interactions with cellular targets.

    Materials Science: Assess its use in functional materials (e.g., sensors, dyes).

Mechanism of Action

The exact mechanism of action remains to be elucidated. it likely involves interactions with specific receptors or enzymes due to its structural features.

Comparison with Similar Compounds

    4-(di(1H-indol-3-yl)Methyl)phenol: A related compound with an indole core and phenolic functionality.

    Other Indole-Pyrazole Hybrids: Explore similar compounds in the literature.

Remember that research on this compound is ongoing, and its full potential awaits further exploration

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

2-(4-methylindol-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C18H22N4O/c1-12-6-5-7-17-15(12)8-9-22(17)11-18(23)19-10-16-13(2)20-21(4)14(16)3/h5-9H,10-11H2,1-4H3,(H,19,23)

InChI Key

UYSBWZALKLNFSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=C(N(N=C3C)C)C

Origin of Product

United States

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